2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzodioxoles. This compound is characterized by its unique structure, which includes a benzodioxole ring and a substituted acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with N-(3-methylphenyl)hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzodioxole ring or the acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring structure and have been studied for their anticancer activity.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar acetamide group and has been investigated for its antibacterial properties.
Uniqueness
2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide is unique due to its specific combination of the benzodioxole ring and the substituted acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O4/c1-12-3-2-4-14(7-12)19-17(20)10-23-18-9-13-5-6-15-16(8-13)22-11-21-15/h2-9H,10-11H2,1H3,(H,19,20)/b18-9+ |
InChI Key |
YIWNUCNIUSQNDB-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CO/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CON=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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